2(1H)-Pyridinone,4-(chloromethyl)-(9CI)
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Overview
Description
4-(Chloromethyl)-1H-pyridin-2-one is an organic compound that belongs to the class of pyridinones It is characterized by a pyridine ring substituted with a chloromethyl group at the 4-position and a keto group at the 2-position
Mechanism of Action
Target of Action
Similar compounds have been reported to inhibit the replication of certain viruses, such as the respiratory syncytial virus (rsv), by targeting the viral rna polymerase .
Mode of Action
For instance, ALS-8112, a compound structurally related to 4-(Chloromethyl)-1H-pyridin-2-one, inhibits the replication of RSV by forming a 5’-triphosphate metabolite (ALS-8112-TP) that inhibits the viral RNA polymerase .
Result of Action
If it acts similarly to related compounds, it may inhibit the replication of certain viruses, leading to a decrease in viral load .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Chloromethyl)-1H-pyridin-2-one typically involves the chloromethylation of 1H-pyridin-2-one. One common method is the reaction of 1H-pyridin-2-one with formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction proceeds under acidic conditions, leading to the formation of the chloromethyl group at the 4-position of the pyridine ring .
Industrial Production Methods
Industrial production of 4-(Chloromethyl)-1H-pyridin-2-one follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and minimize by-products. The product is then purified using techniques such as distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
4-(Chloromethyl)-1H-pyridin-2-one undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of substituted pyridinones.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming 4-(Chloromethyl)-1H-pyridin-2-ol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide are commonly used. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile at elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products
The major products formed from these reactions include substituted pyridinones, carboxylic acids, and alcohols, depending on the specific reaction and conditions used.
Scientific Research Applications
4-(Chloromethyl)-1H-pyridin-2-one has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceutical compounds, including potential antiviral and anticancer agents.
Materials Science: The compound is utilized in the development of functional materials, such as polymers and resins, due to its reactive chloromethyl group.
Biological Studies: It serves as a building block for the synthesis of biologically active molecules that can be used in biochemical assays and drug discovery.
Comparison with Similar Compounds
4-(Chloromethyl)-1H-pyridin-2-one can be compared with other similar compounds, such as:
4-(Bromomethyl)-1H-pyridin-2-one: Similar in structure but with a bromomethyl group instead of a chloromethyl group. It exhibits similar reactivity but may have different biological activity due to the different halogen atom.
4-(Hydroxymethyl)-1H-pyridin-2-one: Contains a hydroxymethyl group instead of a chloromethyl group. It is less reactive in nucleophilic substitution reactions but can participate in hydrogen bonding.
4-(Methyl)-1H-pyridin-2-one: Lacks the halogen atom, making it less reactive in substitution reactions but still useful as a building block in organic synthesis.
Properties
IUPAC Name |
4-(chloromethyl)-1H-pyridin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClNO/c7-4-5-1-2-8-6(9)3-5/h1-3H,4H2,(H,8,9) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWRJRFJXQDZWEO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=O)C=C1CCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.57 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
105590-03-2 |
Source
|
Record name | 4-(chloromethyl)-1,2-dihydropyridin-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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